molecular formula C4H5N3O2 B8665195 2,4(1H,3H)-Pyrimidinedione, amino- CAS No. 56797-77-4

2,4(1H,3H)-Pyrimidinedione, amino-

Cat. No.: B8665195
CAS No.: 56797-77-4
M. Wt: 127.10 g/mol
InChI Key: LGDHWEGQMXIZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4(1H,3H)-Pyrimidinedione, amino- refers to a pyrimidine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 3) and two ketone groups (positions 2 and 4), with an amino (-NH₂) substituent at an unspecified position. This compound is structurally analogous to uracil (2,4(1H,3H)-Pyrimidinedione) but differentiated by the presence of an amino group, which significantly alters its chemical reactivity and biological interactions .

In biological systems, amino-substituted pyrimidinediones play critical roles. For example, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a key intermediate in riboflavin (vitamin B₂) biosynthesis, where it condenses with 3,4-dihydroxy-2-butanone 4-phosphate to form lumazine derivatives . Such derivatives are also explored in medicinal chemistry for their interactions with enzymes like thymidine phosphorylase and G protein-coupled receptors (e.g., GPR84) .

Properties

CAS No.

56797-77-4

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

3-amino-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H5N3O2/c5-7-3(8)1-2-6-4(7)9/h1-2H,5H2,(H,6,9)

InChI Key

LGDHWEGQMXIZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N(C1=O)N

Origin of Product

United States

Comparison with Similar Compounds

Uracil (2,4(1H,3H)-Pyrimidinedione)

  • Structure : Lacks substituents beyond the two ketone groups at positions 2 and 3.
  • Role : A fundamental component of RNA, where it pairs with adenine via hydrogen bonding.
  • Key Difference: The absence of an amino group in uracil reduces its basicity compared to amino-substituted analogs. Uracil’s global market is well-documented, with applications in pharmaceuticals and biochemistry .

Cytosine (4-Amino-2(1H)-Pyrimidinone)

  • Structure: Features an amino group at position 4 and a ketone at position 2.
  • Role : A DNA and RNA nucleobase that pairs with guanine.
  • Comparison: The amino group at position 4 in cytosine enhances its hydrogen-bonding capacity, similar to amino-substituted pyrimidinediones. However, cytosine lacks the second ketone group at position 4, altering its tautomeric equilibria and metabolic stability .

Thymine (5-Methyl-2,4(1H,3H)-Pyrimidinedione)

  • Structure : A methyl group at position 5 distinguishes it from uracil.
  • Role : Exclusive to DNA, where it replaces uracil.
  • Comparison: The methyl group in thymine increases hydrophobicity and stabilizes DNA structure. Unlike amino-substituted pyrimidinediones, thymine’s modifications are non-polar, affecting its solubility and enzymatic recognition .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-Pyrimidinedione)

  • Structure : Contains bromine at position 5, a methyl group at position 6, and a branched alkyl chain at position 3.
  • Role : A herbicide targeting photosystem II in plants.
  • Comparison: The bromine atom and alkyl substituents in Bromacil enhance its lipophilicity and persistence in environmental matrices, unlike amino-substituted derivatives, which are more polar and reactive .

5-Chloro-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione

  • Structure : Chlorine at position 5 and methyl groups at positions 1 and 3.
  • Role : Investigated for antimicrobial and antitumor applications.
  • Comparison: Chlorine and methyl groups confer electrophilic character and metabolic stability, whereas amino groups facilitate nucleophilic interactions and hydrogen bonding in biological systems .

Enzymatic Interactions

  • Thymidine Phosphorylase Inhibition: Pyrimidinedione derivatives with amino or halogen substituents (e.g., 5-chlorouracil) mimic natural substrates, inhibiting enzyme activity. Amino groups enhance binding affinity through polar interactions, as seen in derivatives like 2d and 2p .
  • GPR84 Activation: Amino-substituted pyrimidinediones (e.g., PSB-16434) exhibit biased agonism toward G protein signaling over β-arrestin recruitment, a property modulated by substituent electronic effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Applications Reference
2,4(1H,3H)-Pyrimidinedione None RNA nucleobase, pharmaceuticals
Amino-substituted derivative -NH₂ at variable positions Riboflavin biosynthesis, drug design
Cytosine -NH₂ at C4, =O at C2 DNA/RNA nucleobase
Bromacil -Br at C5, -CH₃ at C6 Herbicide

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